2-Chloroacrylic acid

Asymmetric synthesis Biocatalysis Agrochemical intermediates

2-Chloroacrylic acid is the exclusive substrate for NADPH-dependent reductase from Burkholderia sp. WS, enabling direct enzymatic production of (S)-2-chloropropionic acid—a chiral herbicide building block inaccessible via acrylic or methacrylic acid. In polymer systems, the α-chloro substituent imparts superior hardness and thermal deformation resistance vs conventional acrylics. Ideal for halogen-bonded crystal engineering and pH-resistant water-soluble copolymers. Supplied at 98% purity, stabilized with BHT, and requiring 2–8°C inert atmosphere storage. Choose 2-CAA when generic acrylic monomers fail to deliver chiral or thermal-mechanical performance.

Molecular Formula C3H3ClO2
Molecular Weight 106.51 g/mol
CAS No. 598-79-8
Cat. No. B1205836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroacrylic acid
CAS598-79-8
Synonyms2-chloroacrylate
2-chloroacrylic acid
Molecular FormulaC3H3ClO2
Molecular Weight106.51 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)Cl
InChIInChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)
InChIKeySZTBMYHIYNGYIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroacrylic Acid (CAS 598-79-8): Technical Baseline for Scientific Procurement and Comparative Evaluation


2-Chloroacrylic acid (2-CAA, CAS 598-79-8) is an α,β-unsaturated monocarboxylic acid and α-halocarboxylic acid in which the hydrogen at the 2-position of acrylic acid is substituted by chlorine, yielding the molecular formula C₃H₃ClO₂ and a molecular weight of 106.51 g/mol [1]. This structural modification confers distinct electronic, steric, and reactivity properties compared to non-halogenated acrylic monomers. 2-CAA is typically supplied as a crystalline solid (melting point 65°C, boiling point ~197°C at 760 mmHg) and is commercially available at 96-98% purity stabilized with BHT (0.3-0.5%) to prevent spontaneous polymerization . Its primary value lies in serving as a halogenated building block for synthesizing polymers, pharmaceutical intermediates, and agrochemicals where the α-chloro substituent enables downstream functionalization and property modification not achievable with acrylic acid or methacrylic acid .

Why 2-Chloroacrylic Acid Cannot Be Replaced by Generic Acrylic Acid or Methacrylic Acid Monomers


Generic substitution of 2-chloroacrylic acid (2-CAA) with acrylic acid (AA) or methacrylic acid (MAA) fails at both the molecular and functional levels due to fundamentally divergent reactivity and material performance outcomes. The α-chloro substituent in 2-CAA is not merely an inert tag but an active functional handle: it serves as the essential electrophilic site for downstream biotransformations such as asymmetric enzymatic reduction to (S)-2-chloropropionic acid, a chiral building block for aryloxyphenoxypropionic acid herbicides—a reaction pathway entirely inaccessible to non-halogenated AA or MAA [1]. Furthermore, in polymer systems, the chlorine atom substantially alters chain packing, polarity, and thermal behavior; historical patent literature demonstrates that copolymers incorporating α-chloroacrylic esters exhibit significantly greater hardness and resistance to temperature deformation than polymers derived solely from conventional acrylic or methacrylic esters [2]. Attempting to substitute 2-CAA with AA or MAA without redesigning the synthetic pathway or polymer formulation will result in loss of chirality introduction capability, failure to achieve targeted halogen-mediated crystal engineering interactions [3], and compromised thermal-mechanical properties in the final material. Additionally, 2-CAA requires stabilization with BHT and storage under inert atmosphere at 2-8°C to prevent spontaneous polymerization —handling requirements that differ from its non-halogenated counterparts and must inform procurement and storage planning.

2-Chloroacrylic Acid: Quantitative Differentiation Evidence Against Acrylic Acid and Methacrylic Acid


Enzymatic Biotransformation: Exclusive Access to (S)-2-Chloropropionic Acid Chiral Building Block

2-Chloroacrylic acid (2-CAA) serves as the exclusive substrate for a novel NADPH-dependent reductase from Burkholderia sp. WS that catalyzes the asymmetric reduction of the C=C double bond to yield (S)-2-chloropropionic acid [(S)-2-CPA] [1]. This enzymatic conversion exploits the α-chloro substituent of 2-CAA, which is absent in acrylic acid and methacrylic acid. The resulting (S)-2-CPA is a critical chiral building block for synthesizing aryloxyphenoxypropionic acid herbicides, where the (R)-isomer possesses herbicidal activity [1]. Traditional resolution of racemic 2-CPA yields a theoretical maximum of only 50% of the desired (S)-enantiomer, whereas the asymmetric reduction of 2-CAA enables a direct, higher-yield route to the single enantiomer [1].

Asymmetric synthesis Biocatalysis Agrochemical intermediates

Polymer Thermal-Mechanical Performance: Copolymer Hardness and Temperature Deformation Resistance Enhancement

Copolymers derived from esters of α-chloroacrylic acid demonstrate superior thermal and mechanical properties compared to polymers based on conventional acrylic or methacrylic esters. According to patent literature (US2337681), copolymerizing chloroacrylic compounds with other thermoplastic polymer-forming monomers yields products that are 'substantially harder and more resistant to temperature deformation than the polymer derived by polymerization of such other compounds' [1]. While the patent describes esters rather than the free acid, the performance enhancement originates from the α-chloro substituent present in 2-CAA-derived monomers. The chlorine atom increases polymer chain stiffness and intermolecular interactions, directly improving hardness and thermal stability relative to chlorine-free acrylic polymers.

Polymer chemistry Thermoplastics Copolymer modification

Reactivity and Polymerization Kinetics: Accelerated Polymerization Compared to α-Bromoacrylic Acid

2-Chloroacrylic acid undergoes spontaneous polymerization when reacted with tertiary amines at low temperature, forming polymers containing quaternary ammonium groups [1]. Comparative studies of α-haloacrylic acids reveal that α-chloroacrylic acid and its esters polymerize under the same conditions as α-bromoacrylic acid [2], yet the chloro derivative offers distinct advantages in terms of cost, availability, and handling safety relative to the more reactive and expensive bromo analog. This differential reactivity profile positions 2-CAA as the preferred α-haloacrylic monomer for applications requiring halogen-mediated polymerization initiation while balancing reactivity with practical procurement considerations.

Polymerization kinetics α-Haloacrylic acids Monomer reactivity

Crystal Engineering: Halogen Bond-Mediated Supramolecular Assembly

The α-chloro substituent in 2-chloroacrylic acid enables halogen bonding interactions that play a vital role in crystal stabilization of molecular salts and cocrystals, even in the presence of strong hydrogen bonds [1]. Studies on chloroacrylic acid derivatives (including 3-chloroacrylic acid) demonstrate single-crystal-to-single-crystal E↔Z photoisomerization within supramolecular framework nanocavities [2]. These halogen-mediated interactions are absent in non-halogenated acrylic acid, which relies solely on carboxylic acid hydrogen bonding for crystal packing. The presence of chlorine introduces an additional orthogonal supramolecular synthon that enables tunable crystal architecture not accessible with acrylic acid.

Crystal engineering Supramolecular chemistry Halogen bonding

Enzymatic Hydration: Bifunctional 2-Haloacrylate Hydratase Substrate Specificity

2-Chloroacrylic acid is a specific substrate for 2-haloacrylate hydratase from Pseudomonas sp. YL, which catalyzes its hydration to produce pyruvate and HCl [1]. This bifunctional enzyme requires reduced FAD (generated via NADH-dependent FAD reductase activity intrinsic to the same enzyme) for substrate turnover, though the hydration reaction itself involves no net redox change [1]. Non-halogenated acrylic acid lacks the halogen leaving group necessary for this hydration mechanism and cannot serve as a substrate. The enzyme's specificity for 2-haloacrylates highlights the unique metabolic and biocatalytic pathways accessible only to α-halogenated acrylic acid derivatives.

Enzymology Haloacid metabolism Biocatalysis

Chemical and Environmental Stability: Polymer Resistance to Alkali and Acidic Environments

Polymers synthesized from 2-chloroacrylic acid sodium salt demonstrate enhanced chemical resistance relative to non-halogenated acrylic polymers. Specifically, styrene-maleic anhydride copolymers incorporating 2-chloroacrylic acid-derived moieties exhibit resistance to both alkali metal and acidic environments while maintaining water solubility . This dual resistance profile—acid and alkali tolerance combined with aqueous solubility—is a direct consequence of the α-chloro substituent and is not characteristic of polymers derived solely from acrylic acid or methacrylic acid, which typically show pH-dependent solubility and may degrade under extreme alkaline conditions.

Polymer durability Chemical resistance Specialty coatings

2-Chloroacrylic Acid: Optimal Scientific and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Asymmetric Enzymatic Synthesis of (S)-2-Chloropropionic Acid for Chiral Herbicide Manufacturing

Use 2-chloroacrylic acid as the exclusive substrate for NADPH-dependent reductase from Burkholderia sp. WS to produce (S)-2-chloropropionic acid [(S)-2-CPA], the essential chiral building block for aryloxyphenoxypropionic acid herbicides [1]. This enzymatic asymmetric reduction circumvents the 50% theoretical yield limitation of traditional racemic resolution, providing a direct route to the desired enantiomer [1]. Neither acrylic acid nor methacrylic acid can undergo this transformation. Recommended for agrochemical intermediate manufacturers seeking to improve chiral synthesis efficiency and reduce waste streams.

High-Performance Thermoplastic Copolymer Formulation Requiring Enhanced Hardness and Thermal Stability

Incorporate 2-chloroacrylic acid-derived monomers into thermoplastic copolymer formulations where enhanced hardness and elevated resistance to temperature deformation are required [1]. The α-chloro substituent increases polymer chain stiffness and intermolecular interactions, producing materials with superior thermal-mechanical properties compared to conventional acrylic or methacrylic ester polymers [1]. Ideal for engineering thermoplastics, high-temperature coatings, and structural polymer applications where non-halogenated acrylics fail to meet performance specifications.

Crystal Engineering and Supramolecular Chemistry Requiring Halogen Bonding Synthons

Employ 2-chloroacrylic acid in crystal engineering studies where halogen bonding serves as an orthogonal supramolecular synthon alongside carboxylic acid hydrogen bonding [1]. The α-chloro group enables halogen-mediated crystal stabilization and photoresponsive behavior (E↔Z photoisomerization) within supramolecular frameworks [2]. Acrylic acid lacks this capability entirely. Suitable for designing novel solid-state materials, photomechanical crystals, and halogen-bonded cocrystals for pharmaceutical formulation or functional materials research.

Chemically Resistant Water-Soluble Polymer Coatings and Dispersants

Formulate water-soluble copolymers incorporating 2-chloroacrylic acid (or its sodium salt) for applications requiring simultaneous resistance to alkali metal and acidic environments [1]. The resulting styrene-maleic anhydride-type copolymers maintain solubility in water while withstanding pH extremes that would degrade or precipitate non-halogenated acrylic polymers [1]. Applications include specialty temporary protective coatings, industrial dispersants operating across broad pH ranges, and water-soluble polymer additives for harsh chemical process environments.

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